molecular formula C15H13ClN2O2 B5611575 N-[3-(acetylamino)phenyl]-4-chlorobenzamide

N-[3-(acetylamino)phenyl]-4-chlorobenzamide

Cat. No.: B5611575
M. Wt: 288.73 g/mol
InChI Key: ZCXCJIRUCHHSEA-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-4-chlorobenzamide is a substituted benzamide derivative featuring a 4-chlorophenyl group linked via an amide bond to a 3-acetylamino-substituted phenyl ring. Its molecular framework combines electron-withdrawing (chloro) and electron-donating (acetylamino) groups, which influence its physicochemical and binding properties.

Properties

IUPAC Name

N-(3-acetamidophenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10(19)17-13-3-2-4-14(9-13)18-15(20)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXCJIRUCHHSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-chlorobenzamide typically involves the acylation of 3-aminoacetophenone with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The acetylamino group can be oxidized to form corresponding nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorobenzamide moiety may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structure : Features a 4-nitrobenzamide group linked to a 3-chlorophenethylamine moiety.
  • Key Differences: Replaces the acetylamino group with a nitro group and introduces a phenethyl spacer instead of a direct phenyl linkage.
  • Synthesis : Prepared via reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane, yielding a hybrid molecule characterized by NMR and UV spectroscopy .

3-Chloro-N-phenylbenzamide

  • Structure: Simpler analog lacking the acetylamino group, with a single chloro substituent on the benzamide ring.
  • Key Differences: Absence of the 3-acetylamino substituent reduces hydrogen-bonding capacity and polarity.
  • Crystallography: Monoclinic crystal system (space group P21/c) with distinct packing influenced by chloro and amide groups .

4-Chloro-N-[3-(3-chlorobenzamido)phenyl]-3-nitrobenzamide

  • Structure : Contains dual chloro and nitro groups on the benzamide ring, with an additional 3-chlorobenzamido substituent on the phenyl ring.
  • Key Differences : Increased steric bulk and electron-withdrawing effects due to multiple chloro and nitro groups, likely enhancing binding affinity in target proteins .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₅H₁₂ClN₃O₂ 301.73 4-Cl, 3-acetylamino High polarity due to amide groups
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₂ClN₃O₃ 329.73 4-NO₂, 3-Cl, phenethyl spacer Enhanced electrophilicity (NO₂)
3-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO 231.67 3-Cl Crystalline, moderate solubility
3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide C₁₆H₁₄ClN₃O₂ 331.76 3-acetylamino, 3-Cl, 4-CH₃ Increased hydrophobicity (CH₃)

Key Observations :

  • Acetylamino Group: Introduces hydrogen-bonding capability, improving solubility and interaction with biological targets .
  • Steric Effects : Bulky substituents (e.g., phenethyl or additional benzamido groups) may hinder membrane permeability but enhance specificity .

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